molecular formula C7HD4BrO2 B602585 4-Bromobenzoic-d4 Acid CAS No. 787624-24-2

4-Bromobenzoic-d4 Acid

Cat. No. B602585
Key on ui cas rn: 787624-24-2
M. Wt: 205.04
InChI Key:
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Procedure details

Palladium (II) acetate (0.011 g, 0.05 mmol) was added to(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine (0.027 g, 0.05 mmol) in THF (1 mL) in a reaction vessel evacuated and purged with nitrogen. The resulting catalyst mixture was stirred and under nitrogen at 50 °C for 30 minutes. 04-Dec-2013 10:52:28 AM -0500 LiHMDS (1.194 mL, 1.19 mmol), 3-aminopropanamide, HCl (0.077 g, 0.62 mmol) and 4-bromobenzoic acid (0.1 g, 0.50 mmol) was added to a second reaction vessel and purged with nitrogen. were added at 20 °C. The catalyst solution was added to the reaction mixture and the resulting mixture was stirred at 120 °C for 16 hours. LCMS showed starting material only. Desired product not isolated from this reaction.
Quantity
0.00119 mol
Type
reagent
Reaction Step One
Quantity
0.001 L
Type
solvent
Reaction Step Two
Quantity
0.000622 mol
Type
reactant
Reaction Step Three
Quantity
0.000497 mol
Type
reactant
Reaction Step Four
Quantity
5e-05 mol
Type
catalyst
Reaction Step Five
Quantity
5e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
779
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00119 mol
Type
reagent
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Two
Name
Quantity
0.001 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.000622 mol
Type
reactant
Smiles
C(CN)C(=O)N.Cl
Step Four
Name
Quantity
0.000497 mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)O)Br
Step Five
Name
Quantity
5e-05 mol
Type
catalyst
Smiles
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]
Name
Quantity
5e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)O)NCCC(=O)N
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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